molecular formula C33H50N4O8 B11930011 (4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate

(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate

Cat. No.: B11930011
M. Wt: 630.8 g/mol
InChI Key: UNPSMUMJWYZQHC-CYVBNFEDSA-N
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Description

17-Dimethylaminopropylamino-17-demethoxygeldanamycin (17-DMAP-GA) is a water-soluble analog of geldanamycin and an inhibitor of heat shock protein 90 (HSP90). This compound has shown significant potential in inhibiting the growth of cancer cells, with an IC50 value below 100 nM . Its improved water solubility compared to other analogs like 17-AAG makes it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Dimethylaminopropylamino-17-demethoxygeldanamycin involves several steps, starting from geldanamycin. The key steps include the demethylation of geldanamycin and the subsequent introduction of the dimethylaminopropylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for 17-Dimethylaminopropylamino-17-demethoxygeldanamycin are not extensively documented. the process likely involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

17-Dimethylaminopropylamino-17-demethoxygeldanamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of 17-Dimethylaminopropylamino-17-demethoxygeldanamycin, while substitution reactions may yield compounds with different functional groups .

Mechanism of Action

17-Dimethylaminopropylamino-17-demethoxygeldanamycin exerts its effects by inhibiting heat shock protein 90 (HSP90), a molecular chaperone involved in the folding and stabilization of various client proteins. By binding to HSP90, the compound disrupts its function, leading to the degradation of client proteins and the inhibition of cell growth. This mechanism is particularly effective in cancer cells, where HSP90 plays a crucial role in maintaining the stability of oncogenic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Dimethylaminopropylamino-17-demethoxygeldanamycin stands out due to its enhanced water solubility compared to other geldanamycin analogs. This property makes it more suitable for in vivo studies and potential therapeutic applications. Additionally, its potent inhibitory effect on HSP90 and the resulting anticancer activity make it a valuable compound in cancer research .

Properties

Molecular Formula

C33H50N4O8

Molecular Weight

630.8 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[3-(dimethylamino)propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C33H50N4O8/c1-19-15-23-28(35-13-10-14-37(5)6)25(38)18-24(30(23)40)36-32(41)20(2)11-9-12-26(43-7)31(45-33(34)42)22(4)17-21(3)29(39)27(16-19)44-8/h9,11-12,17-19,21,26-27,29,31,35,39H,10,13-16H2,1-8H3,(H2,34,42)(H,36,41)/b12-9-,20-11+,22-17+/t19-,21+,26+,27+,29-,31+/m1/s1

InChI Key

UNPSMUMJWYZQHC-CYVBNFEDSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

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